molecular formula C17H17N5O B180871 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide CAS No. 405279-61-0

5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B180871
CAS No.: 405279-61-0
M. Wt: 307.35 g/mol
InChI Key: GZIMZFHMSLGJTE-UHFFFAOYSA-N
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Description

5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide: is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an amino group at the 5-position, two benzyl groups attached to the nitrogen atoms, and a carboxamide group at the 4-position of the triazole ring. It is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

Industry:

Mechanism of Action

The mechanism of action of 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or coordination with metal ions. The triazole ring can act as a bioisostere for other heterocycles, allowing it to mimic the biological activity of other compounds .

Comparison with Similar Compounds

    1H-1,2,3-Triazole-4-carboxamide: Similar structure but lacks the benzyl groups.

    5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Contains a different arrangement of nitrogen atoms and functional groups.

Uniqueness:

Properties

IUPAC Name

5-amino-N,1-dibenzyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c18-16-15(17(23)19-11-13-7-3-1-4-8-13)20-21-22(16)12-14-9-5-2-6-10-14/h1-10H,11-12,18H2,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZIMZFHMSLGJTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40340159
Record name 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405279-61-0
Record name 5-Amino-N,1-dibenzyl-1H-1,2,3-triazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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